11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0860037
InChI: InChI=1S/C23H19N5/c24-14-19-17-10-4-5-11-18(17)23(27-25-15-16-8-2-1-3-9-16)28-21-13-7-6-12-20(21)26-22(19)28/h1-3,6-9,12-13,15,27H,4-5,10-11H2/b25-15-
SMILES: C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5
Molecular Formula: C23H19N5
Molecular Weight: 365.4 g/mol

11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

CAS No.:

Cat. No.: VC0860037

Molecular Formula: C23H19N5

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile -

Specification

Molecular Formula C23H19N5
Molecular Weight 365.4 g/mol
IUPAC Name 11-[(2Z)-2-benzylidenehydrazinyl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Standard InChI InChI=1S/C23H19N5/c24-14-19-17-10-4-5-11-18(17)23(27-25-15-16-8-2-1-3-9-16)28-21-13-7-6-12-20(21)26-22(19)28/h1-3,6-9,12-13,15,27H,4-5,10-11H2/b25-15-
Standard InChI Key QTPMOTOMGHBVIS-MYYYXRDXSA-N
Isomeric SMILES C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N/N=C\C5=CC=CC=C5
SMILES C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5
Canonical SMILES C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator